N,N-diallyl-2-(2-methylphenyl)-4-quinolinecarboxamide
Overview
Description
N,N-diallyl-2-(2-methylphenyl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H22N2O and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.173213330 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Imaging Agents for Peripheral Benzodiazepine Receptors
The novel quinoline-2-carboxamide derivatives, including compounds structurally related to N,N-diallyl-2-(2-methylphenyl)-4-quinolinecarboxamide, have been labeled with carbon-11 to serve as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds showed high specific binding to PBR in various organs, suggesting their promise as radioligands for PBR imaging (Matarrese et al., 2001).
Microwave-Assisted Synthesis of Substituted Anilides
A study developed an efficient, innovative one-step method for the preparation of substituted anilides of quinoline-2-carboxylic acid using microwave irradiation. This optimized method facilitated the synthesis of a series of substituted quinoline-2-carboxanilides, demonstrating the compound's versatility in synthesis and potential application in various chemical processes (Bobál et al., 2011).
Asymmetric Reaction in Chiral Crystals
N,N-diallyl-4-methyl-1-propyl-2-quinolone-3-carboxamide, a compound related to the requested chemical, was used in a study to generate chiral crystals through spontaneous crystallization. The molecular chirality in the crystal was effectively transferred to the products by a two-step reaction involving hydrogenation and intermolecular photocycloaddition reactions. This work highlights the potential of such compounds in asymmetric synthesis and chiral chemistry applications (Yagishita et al., 2012).
Anion Sensing in Water
Dicationic N-methylated derivatives of N,N′-bis(quinolyl)pyridine-2,6-dicarboxamide, structurally akin to the chemical , were prepared and characterized for their ability to sense anions in water. These compounds displayed efficient fluorescence quenching by various anions, indicating their potential as fluorescent anion sensors in aqueous environments (Dorazco‐González et al., 2014).
Photochemical and Catalytic Properties
Quinoline derivatives, including those similar to this compound, have been studied for their photochemical reactions and catalytic properties. These compounds have been used in the development of octamolybdate complexes, showcasing their versatility in constructing materials with potential applications in electrochemical, photocatalytic, and magnetic properties (Li et al., 2020).
Properties
IUPAC Name |
2-(2-methylphenyl)-N,N-bis(prop-2-enyl)quinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-4-14-25(15-5-2)23(26)20-16-22(18-11-7-6-10-17(18)3)24-21-13-9-8-12-19(20)21/h4-13,16H,1-2,14-15H2,3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRHLICMTSZINQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N(CC=C)CC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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